Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide , a specialized
-keto amide scaffold. Often encountered in the development of voltage-gated ion channel blockers and as a coupler in high-performance organic pigments, this molecule presents unique challenges regarding tautomeric stability and steric hindrance during synthesis.
This document serves as a definitive reference for researchers, detailing the nomenclature landscape, optimized synthetic protocols, and the physicochemical behavior necessary for reproducible experimentation.
Nomenclature & Chemical Identity
Precise identification is critical in patent literature and database searching. The molecule is a derivative of benzoylacetamide where the amide nitrogen is substituted with a 2,6-xylyl group.
Synonym Matrix
The following table consolidates the various naming conventions used across IUPAC, CAS, and industrial contexts.
| Naming Convention | Synonym / Identifier | Context |
| IUPAC (Preferred) | 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide | Academic & Regulatory |
| Systematic | N-(2,6-Xylyl)benzoylacetamide | Synthetic Chemistry |
| Industrial / Trade | Benzoylacet-2',6'-xylidide | Pigment & Dye Industry |
| Fragment-Based |
-Benzoyl-2',6'-dimethylacetanilide | Retrosynthetic Analysis |
| Inverted IUPAC | Benzenepropanamide, N-(2,6-dimethylphenyl)-
-oxo- | CAS Indexing Style |
Structural Architecture
The steric bulk of the ortho-methyl groups on the aniline ring significantly influences the conformation of the amide bond, often locking it perpendicular to the phenyl ring to minimize
strain.
SMILES: CC1=C(N(C(=O)CC(=O)C2=CC=CC=C2)H)C(C)=CC=C1
Physicochemical Behavior: The Tautomeric Equilibrium
A critical, often overlooked aspect of this molecule is its keto-enol tautomerism . In solution, the compound exists in a dynamic equilibrium between the dicarbonyl form and the enol form, stabilized by an intramolecular hydrogen bond.
Tautomeric States
-
Keto Form: Preferred in polar aprotic solvents (DMSO, DMF).
-
Enol Form: Stabilized in non-polar solvents (
, Toluene) due to the formation of a six-membered chelate ring involving the carbonyl oxygen and the enol proton.
Figure 1: Tautomeric equilibrium driven by solvent polarity. The enol form is crucial for subsequent cyclization reactions.
Synthetic Protocol: Aminolysis of
-Keto Esters
The most robust route to this scaffold is the nucleophilic acyl substitution of ethyl benzoylacetate with 2,6-dimethylaniline.
Challenge: The 2,6-dimethyl substitution creates significant steric hindrance around the nucleophilic nitrogen, making standard low-temperature aminolysis ineffective.
Solution: A high-temperature, solvent-assisted protocol to drive the equilibrium by removing ethanol.
Reagents & Materials
-
Substrate: Ethyl benzoylacetate (1.0 eq)
-
Nucleophile: 2,6-Dimethylaniline (1.1 eq)
-
Solvent: Xylene (Isomeric mixture, anhydrous)
-
Catalyst: DMAP (4-Dimethylaminopyridine) - 0.05 eq (Optional but recommended)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethyl benzoylacetate (19.2 g, 100 mmol) and Xylene (100 mL) to the flask.
-
Addition: Add 2,6-Dimethylaniline (13.3 g, 110 mmol) and DMAP (0.61 g, 5 mmol).
-
Reaction: Heat the mixture to vigorous reflux (
bath temp).
-
Monitoring: Check TLC (30% EtOAc in Hexanes) every 2 hours. Reaction typically requires 6–12 hours due to steric hindrance.
-
Work-up:
-
Cool to room temperature. The product may crystallize directly from xylene.
-
If no precipitate, concentrate the solvent to 20% volume under reduced pressure.
-
Add cold Hexane (50 mL) to induce precipitation.
-
Purification: Recrystallize from Ethanol/Water (80:20) to yield white/off-white needles.
Reaction Workflow Diagram
Figure 2: Optimized synthetic workflow for sterically hindered anilide formation.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral features must be verified.
| Technique | Expected Signal | Structural Assignment |
| 1H NMR |
2.2 ppm (s, 6H) | Methyl groups on Xylidine ring |
| 1H NMR |
4.1 ppm (s, 2H) | Methylene (-CH2-) of Keto form |
| 1H NMR |
9.5 ppm (s, 1H) | Amide -NH (Broad, exchangeable) |
| IR | 1680
, 1650
| Split Carbonyl (Amide I & Ketone) |
| MS (ESI) |
| Matches calculated molecular weight |
Expert Insight: In the NMR spectrum, look for a small singlet around
5.8 ppm and a downfield signal >12 ppm. These correspond to the vinyl proton and the hydroxyl proton of the
enol tautomer , respectively. The ratio of these peaks to the methylene peak (
4.1) indicates the enol content.
Applications in Drug Discovery
This scaffold is not merely an end-product but a versatile intermediate.
Synthesis of 4-Phenylquinolin-2(1H)-ones
The primary utility of 3-oxo-N-(2,6-dimethylphenyl)-3-phenylpropanamide lies in its cyclization to form quinolinone derivatives, which are privileged structures in medicinal chemistry (e.g., immunomodulators, anticancer agents).
Mechanism: Intramolecular electrophilic aromatic substitution (Knorr Quinoline Synthesis variant), usually catalyzed by concentrated sulfuric acid or PPA (Polyphosphoric Acid).
Figure 3: Cyclization pathway to the pharmacologically active quinolinone core.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Dicarbonyl Chemistry).
-
Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Annalen der Chemie. (Foundational text on Knorr Synthesis).
-
Sigma-Aldrich (Merck) . Ethyl benzoylacetate Product Sheet. (For physical property verification of starting materials).